molecular formula C12H13NO2 B1308360 ethyl 2-methyl-1H-indole-3-carboxylate CAS No. 53855-47-3

ethyl 2-methyl-1H-indole-3-carboxylate

Cat. No. B1308360
CAS RN: 53855-47-3
M. Wt: 203.24 g/mol
InChI Key: ICXKIKDXKRONLF-UHFFFAOYSA-N
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Description

Ethyl 2-methylindole-3-carboxylate is a 2-substituted 1H-indole-3-carboxylate derivative . It is an indolyl carboxylic acid .


Synthesis Analysis

This compound can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .


Molecular Structure Analysis

The molecular structure of ethyl 2-methylindole-3-carboxylate consists of a 2-substituted 1H-indole-3-carboxylate core . More detailed structural information can be found in databases like ChemSpider .


Chemical Reactions Analysis

Ethyl 2-methylindole-3-carboxylate is a versatile compound that can participate in various chemical reactions. For instance, it can be used to synthesize 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles .


Physical And Chemical Properties Analysis

The molecular weight of ethyl 2-methylindole-3-carboxylate is 203.24 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 3. Its exact mass is 203.094628657 g/mol .

Scientific Research Applications

properties

IUPAC Name

ethyl 2-methyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)13-10-7-5-4-6-9(10)11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXKIKDXKRONLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399027
Record name ethyl 2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-methyl-1H-indole-3-carboxylate

CAS RN

53855-47-3
Record name ethyl 2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-iodo-phenylamine (44.30 g, 202 mmol), sodium salt of ethyl acetoacetate (42.1 g, 263 mmol), and Cu(I)I (50.1 g, 263 mmol) in DMF (200 mL) was stirred at 120° C. overnight. Then the reaction mixture was cooled to room temperature, then diluted with methyl tert-butyl ether (MTBE) and water, and concentrated ammonia was added to dissolve the solid, the two layers were separated, the water layer was back extracted with MTBE; all MTBEs were combined and washed with sat. NaCl aqueous solution, dried over anhydrous sodium sulfate, filtered, and concentrated sequentially. The residue was crystallized in hexanes/EtOAc, giving the desired product (10.84 g), the mother liquor was concentrated and purified on column to give an additional batch of product (4.76 g). The title compound, 1H NMR (200 MHz, CDCl3): δ (ppm)=8.32 (1H), 8.09 (m, 1H), 7.31-7.13 (m, 3H), 4.39 (q, 2H, J=6.8 Hz), 2.74 (s, 3H), 1.45 (t, 3H, J=6.8 Hz).
Quantity
44.3 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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42.1 g
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reactant
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[Compound]
Name
Cu(I)I
Quantity
50.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a mixed solution of dimethyl sulfoxide and water (20 mL), 2-iodobenzenamine (3.0 g, 13.7 mmol), ethyl 3-oxobutanoate (2.0 g, 15.1 mmol), copper(I) oxide (0.2 g, 1.4 mmol) and cesium carbonate (4.5 g, 13.7 mmol) was added. The mixture was stirred at 100° C. for 9 hours under nitrogen gas atmosphere. The reaction mixture was filtered through a pad of celite. The filtrate was diluted with water and extracted with ethyl acetate. The organic phase was concentrated in vacuo, and then the residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=5:1) to give ethyl 2-methyl-1H-indole-3-carboxylate as a light yellow solid (0.42 g, 15%). 1H NMR (300 MHz, CDCl3): δ 8.12-8.09 (m, 1H), 7.31-7.16 (m, 3H), 4.40 (q, J=6.9 Hz, 2H), 2.77 (s, 3H), 1.45 (t, J=6.9 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the research presented in the paper regarding ethyl 2-methyl-1H-indole-3-carboxylate?

A1: The paper details a novel, one-pot synthetic method for producing ethyl 2-methyl-1H-indole-3-carboxylate. [] This method utilizes readily available starting materials, 2-iodoanilines and ethyl buta-2,3-dienoate, along with a copper(I) catalyst and potassium carbonate. [] This approach offers a potentially more efficient and scalable alternative to existing multi-step synthesis routes.

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